2-Dodecylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90018-98-7 |
|---|---|
Molecular Formula |
C16H34N2 |
Molecular Weight |
254.45 g/mol |
IUPAC Name |
2-dodecylpiperazine |
InChI |
InChI=1S/C16H34N2/c1-2-3-4-5-6-7-8-9-10-11-12-16-15-17-13-14-18-16/h16-18H,2-15H2,1H3 |
InChI Key |
DUHAAWMBRWVWNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1CNCCN1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Dodecylpiperazine and Its Molecular Analogs
Established Reaction Pathways for Piperazine (B1678402) Alkylation
Traditional methods for the synthesis of N-alkylated piperazines, including 2-dodecylpiperazine, have been well-documented. These pathways often serve as the foundation for more complex synthetic endeavors.
Alkylation of N-Acetylpiperazine with Subsequent Hydrolysis
A straightforward and commonly employed method for preparing N-mono-alkylated piperazines involves a two-step process starting with the acylation of piperazine, followed by alkylation and subsequent deprotection. researchgate.net The initial acetylation of one of the nitrogen atoms in the piperazine ring serves as a protective measure, preventing di-alkylation and ensuring that the subsequent alkylation occurs at the unprotected nitrogen.
The synthesis begins with the preparation of N-acetylpiperazine, which can be achieved through the iodine-catalyzed transamidation of acetamide (B32628) with piperazine. researchgate.net The resulting N-acetylpiperazine is then subjected to alkylation using an appropriate alkyl halide, in this case, a dodecyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Following the successful attachment of the dodecyl group, the acetyl protecting group is removed via hydrolysis, typically under acidic or basic conditions, to yield the desired N-dodecylpiperazine. researchgate.netscience.gov
Table 1: General Procedure for Alkylation of N-Acetylpiperazine researchgate.net
| Step | Reagents and Conditions | Purpose |
| Acetylation | Piperazine, Acetamide, Iodine (catalyst) | Protection of one nitrogen atom to prevent di-alkylation. |
| Alkylation | N-Acetylpiperazine, Dodecyl halide | Introduction of the dodecyl chain onto the unprotected nitrogen. |
| Hydrolysis | N-Dodecyl-N'-acetylpiperazine, Acid or Base | Removal of the acetyl protecting group to yield the final product. |
Nucleophilic Substitution Reactions Utilizing Alkyl Chain Halides
Direct nucleophilic substitution is another fundamental approach for the synthesis of N-alkylated piperazines. mdpi.comnih.gov In this method, the piperazine ring acts as a nucleophile, attacking an electrophilic alkyl halide, such as dodecyl bromide or dodecyl chloride. nih.govprepchem.com This reaction leads to the formation of a C-N bond and the desired N-alkylated piperazine. ontosight.ai
To enhance the reaction rate and yield, the reaction is often carried out under heated conditions and may involve the use of a base to scavenge the acid produced. prepchem.com In some cases, the addition of sodium or potassium iodide can promote a halogen exchange, increasing the reactivity of the leaving group and allowing for milder reaction conditions. nih.gov The choice of solvent can also influence the reaction's efficiency.
Development of Advanced Synthetic Strategies and Catalytic Approaches
Modern organic synthesis has seen a shift towards more sophisticated and efficient methods for creating complex molecules. The synthesis of piperazine derivatives has benefited from these advancements, with catalytic approaches offering milder reaction conditions, higher selectivity, and broader substrate scope. numberanalytics.com
Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines. mdpi.comnih.gov This method allows for the direct alkylation of the piperazine ring at a carbon atom, a transformation that is challenging to achieve through traditional methods. Acridinium salts have been reported as effective organic photocatalysts for the C-H alkylation of carbamate-protected piperazines. mdpi.com These reactions proceed through the generation of radical intermediates and offer a high degree of site-selectivity.
Palladium-catalyzed reactions have also been extensively used in the synthesis of N-substituted piperazines. researchgate.net For instance, the Buchwald-Hartwig amination allows for the coupling of piperazines with aryl halides to form N-arylpiperazines. mdpi.comnih.gov While more commonly used for arylations, palladium catalysis can also be applied to N-alkylation reactions, often proceeding via a "borrowing hydrogen" methodology, which offers a more sustainable and environmentally friendly alternative. researchgate.net
Principles of Green Chemistry in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgseventhgeneration.comsigmaaldrich.comijrpc.com In the context of this compound synthesis, several of these principles can be applied.
Prevention of Waste: Designing syntheses to minimize waste is a core tenet of green chemistry. This can be achieved by optimizing reactions to have high yields and minimal byproducts. acs.orgseventhgeneration.comacs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orgacs.org Catalytic reactions are often more atom-economical than stoichiometric ones. seventhgeneration.com
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives whenever possible. acs.orgsigmaaldrich.com Water is an ideal green solvent, and reactions in aqueous media are highly desirable.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. sigmaaldrich.comacs.org Photocatalytic methods, for example, can often be carried out under mild conditions. researchgate.net
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. seventhgeneration.comsigmaaldrich.com Both metal-based and organic catalysts are being developed to improve the sustainability of piperazine synthesis. mdpi.comresearchgate.net
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized as it requires additional reagents and generates waste. acs.orgsigmaaldrich.com Direct C-H functionalization is an example of a strategy that can avoid the need for protecting groups. mdpi.com
Isolation and Purification Techniques in Synthetic Protocols
After the synthesis of this compound, the crude product must be isolated and purified to remove any unreacted starting materials, byproducts, and catalysts. The choice of purification method depends on the physical and chemical properties of the product and the impurities present.
Common purification techniques include:
Distillation: For liquid products with a sufficiently high boiling point, fractional distillation under reduced pressure can be an effective method for purification. prepchem.com
Crystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain a highly pure crystalline material. masterorganicchemistry.com
Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. masterorganicchemistry.com Silica gel is a common stationary phase for the purification of organic compounds. mdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for both analytical and preparative-scale separations. masterorganicchemistry.comwaters.com
Acid-Base Extraction: The basic nature of the piperazine nitrogen atoms allows for purification by acid-base extraction. The product can be protonated with an acid to make it water-soluble, allowing for the removal of non-basic impurities by extraction with an organic solvent. The product can then be recovered by basifying the aqueous layer and extracting it with an organic solvent. masterorganicchemistry.com
The purity of the final product is typically assessed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography. researchgate.net
Advanced Spectroscopic and Structural Characterization of 2 Dodecylpiperazine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-dodecylpiperazine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the dodecyl chain and the piperazine (B1678402) ring. The long alkyl chain would present a complex set of overlapping signals in the upfield region (approximately 0.8-1.6 ppm). The terminal methyl group (CH₃) of the dodecyl chain is expected to appear as a triplet around 0.88 ppm. The methylene (B1212753) (CH₂) groups of the chain would produce a large, broad signal around 1.26 ppm. The protons on the piperazine ring and the methylene group of the dodecyl chain attached to the ring would appear further downfield due to the influence of the nitrogen atoms. The N-H protons of the piperazine ring would typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information. Each carbon atom in the molecule gives a distinct signal, allowing for a complete carbon skeleton determination. The carbons of the dodecyl chain would appear in the aliphatic region (around 14-32 ppm). The carbons of the piperazine ring would be found further downfield (typically in the range of 40-60 ppm) due to the deshielding effect of the adjacent nitrogen atoms. The specific chemical shifts would be influenced by the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Dodecyl CH₃ | ~0.88 (t) | ~14.1 |
| Dodecyl (CH₂)₁₀ | ~1.26 (m) | ~22.7 - 31.9 |
| Dodecyl α-CH₂ | ~1.3-1.5 (m) | ~35-40 |
| Piperazine C2-H | ~2.8-3.0 (m) | ~55-60 |
| Piperazine Ring CH₂ | ~2.5-3.2 (m) | ~45-50 |
| Piperazine N-H | Variable (broad s) | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₆H₃₄N₂), the molecular weight is 254.46 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 254. The fragmentation of this compound would likely proceed through several characteristic pathways. A prominent fragmentation would be the alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of the dodecyl chain. Cleavage of the C-C bond between the piperazine ring and the dodecyl chain would result in a fragment corresponding to the piperazine ring with a hydrogen rearrangement or a fragment of the dodecyl chain. The fragmentation of the piperazine ring itself would also produce a series of characteristic ions.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 254 | [C₁₆H₃₄N₂]⁺ | Molecular Ion (M⁺) |
| 197 | [C₁₂H₂₅N]⁺ | Loss of C₄H₉N (piperazine fragment) |
| 169 | [C₁₁H₂₁]⁺ | Loss of C₅H₁₃N₂ (piperazine and adjacent CH₂) |
| 85 | [C₅H₁₁N₂]⁺ | Piperazine ring with one methyl group |
| 56 | [C₃H₆N]⁺ | Fragmentation of the piperazine ring |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its N-H, C-H, and C-N bonds.
The N-H stretching vibrations of the secondary amine in the piperazine ring are expected to appear as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the numerous methylene and methyl groups of the dodecyl chain and the piperazine ring would result in strong absorptions in the 2850-3000 cm⁻¹ region. Additionally, C-H bending vibrations would be observed in the 1350-1480 cm⁻¹ range. The C-N stretching vibrations of the piperazine ring would likely appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (piperazine) | Stretch | 3300 - 3500 | Medium-Weak |
| C-H (alkyl) | Stretch | 2850 - 2960 | Strong |
| C-H | Bend | 1350 - 1480 | Medium |
| C-N | Stretch | 1000 - 1250 | Medium |
X-ray Diffraction Studies of Crystalline Forms and Related Piperazine Complexes
For this compound, the presence of the two nitrogen atoms in the piperazine ring allows for the formation of hydrogen bonds, acting as both hydrogen bond donors (N-H) and acceptors. This can lead to the formation of well-ordered three-dimensional crystalline lattices. The long, flexible dodecyl chain, however, may introduce disorder into the crystal structure or lead to the formation of layered structures where the piperazine rings form hydrogen-bonded networks and the dodecyl chains pack together through van der Waals interactions. The study of single-crystal X-ray diffraction would be the definitive method to determine the precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Powder X-ray diffraction (PXRD) could be used to characterize the bulk crystallinity of the material. researchgate.net
Application of Other Advanced Spectroscopic Techniques in Elucidating Molecular Architecture
Beyond the primary techniques of NMR, MS, and IR, other advanced spectroscopic methods can provide further details about the molecular architecture of this compound systems.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning the ¹H and ¹³C signals, especially for complex molecules. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the dodecyl chain and the piperazine ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, confirming their assignments.
For studying the interactions of this compound with other molecules or its self-assembly properties, techniques like UV-Vis spectroscopy could be employed if chromophoric derivatives are synthesized. researchgate.net Fluorescence spectroscopy could also be utilized with appropriate modifications to the molecule. Furthermore, computational methods, such as Density Functional Theory (DFT), can be used to predict spectroscopic properties and geometries, providing a theoretical framework to support experimental data. oregonstate.edu
Computational Chemistry and Theoretical Investigations of 2 Dodecylpiperazine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. jddtonline.infodergipark.org.tr For 2-dodecylpiperazine, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), would be employed to determine its optimized molecular geometry and electronic properties. jddtonline.infoworldscientific.com
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the piperazine (B1678402) ring, specifically the lone pair electrons. This localization indicates that these nitrogen atoms are the primary sites for electron donation and thus susceptible to electrophilic attack. ias.ac.in The LUMO, conversely, would likely be distributed more broadly across the molecule, including the anti-bonding orbitals associated with the C-N and C-H bonds.
The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical reactivity and kinetic stability. dergipark.org.trias.ac.in A smaller energy gap generally corresponds to higher reactivity. dergipark.org.tr Based on studies of other alkyl-substituted piperazines, the dodecyl group, being an electron-donating group, is expected to slightly raise the energy of the HOMO, thereby marginally decreasing the HOMO-LUMO gap compared to unsubstituted piperazine. This suggests a slight increase in reactivity.
A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. For this compound, the MEP would show regions of negative electrostatic potential (electron-rich) concentrated around the nitrogen atoms, confirming them as the most likely sites for protonation and interaction with electrophiles. jddtonline.infomuni.cz The long dodecyl chain would exhibit a largely neutral (green) potential, while the hydrogen atoms bonded to the nitrogen and carbon atoms would show positive potential (blue). jddtonline.info
Table 1: Predicted Electronic Properties of this compound (Note: These are estimated values based on computational studies of analogous piperazine derivatives. Actual values would require specific calculations for this compound.)
| Property | Predicted Characteristic | Rationale/Reference |
| HOMO Localization | Primarily on the nitrogen atoms of the piperazine ring. | The nitrogen lone pairs are the highest energy electrons. ias.ac.in |
| LUMO Localization | Distributed across anti-bonding orbitals of the ring. | Typical for saturated heterocyclic systems. |
| HOMO-LUMO Energy Gap (Egap) | Slightly smaller than that of unsubstituted piperazine. | The electron-donating dodecyl group raises the HOMO energy. dergipark.org.tr |
| Molecular Electrostatic Potential (MEP) | Negative potential around nitrogen atoms; neutral potential along the alkyl chain. | Indicates nucleophilic centers at the nitrogens. jddtonline.infomuni.cz |
Molecular Dynamics Simulations for Conformational Behavior and Solution-State Properties
Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape and dynamic behavior of molecules in different environments. nih.govacs.org For this compound, MD simulations would reveal the interplay between the conformational preferences of the piperazine ring and the flexibility of the long dodecyl tail.
The piperazine ring typically adopts a chair conformation as its most stable form to minimize steric and torsional strain. dergipark.org.tr However, boat and twist-boat conformations are also possible and can be accessed, though they are generally higher in energy. uregina.ca The presence of the bulky dodecyl group at the 2-position would influence the equilibrium between different chair conformations and could potentially lower the energy barrier for ring inversion.
The dodecyl chain itself possesses a high degree of conformational freedom due to the rotation around its numerous C-C single bonds. sfu.ca In an aqueous solution, MD simulations would likely show the amphiphilic nature of this compound. The hydrophobic dodecyl tail would tend to minimize its contact with water, potentially leading to intramolecular folding or, at sufficient concentrations, intermolecular aggregation. In a non-polar solvent, the dodecyl chain would be more extended.
MD simulations can also provide insights into the solvation of the molecule. The piperazine moiety, with its nitrogen atoms capable of hydrogen bonding, would be strongly solvated by water molecules. The dodecyl chain, being hydrophobic, would have a less ordered solvation shell. This differential solvation is a key driver of its solution-state behavior. acs.org
Table 2: Conformational and Dynamic Properties of this compound from MD Simulations (Note: These are predicted behaviors based on general principles and simulations of similar molecules.)
| Property | Predicted Behavior | Rationale/Reference |
| Piperazine Ring Conformation | Predominantly chair conformation, with possible boat/twist-boat forms. | Minimization of steric and torsional strain. dergipark.org.tr |
| Dodecyl Chain Conformation | Highly flexible with multiple rotational degrees of freedom. | Free rotation around C-C single bonds. sfu.ca |
| Behavior in Aqueous Solution | Amphiphilic; potential for intramolecular folding or intermolecular aggregation. | Hydrophobic dodecyl tail and hydrophilic piperazine head. |
| Solvation | Strong hydrogen bonding at the piperazine nitrogens; disrupted water structure around the alkyl chain. | Differential interaction of polar and non-polar moieties with water. acs.org |
Theoretical Predictions of Reactivity Profiles and Interaction Mechanisms
The electronic structure calculations and MEP analysis provide a solid foundation for predicting the reactivity of this compound. The primary sites of reactivity are the two nitrogen atoms of the piperazine ring.
Protonation and Basicity: The nitrogen atoms are the most basic centers and will readily undergo protonation in the presence of an acid. The relative basicity of the two nitrogens (at position 1 and 4) will be slightly different due to the electronic effect of the dodecyl group at position 2.
Nucleophilic Reactions: The nitrogen lone pairs make the molecule a good nucleophile. It can participate in reactions such as N-alkylation, N-acylation, and Michael additions. The reactivity of the two nitrogen atoms might differ, with the N-4 nitrogen being sterically more accessible than the N-1 nitrogen, which is adjacent to the dodecyl group.
Interaction with Metal Ions: The nitrogen atoms can act as ligands, coordinating to metal ions to form metal complexes. The chelating ability of the piperazine ring could be exploited in various applications.
Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the reactivity. jddtonline.infodergipark.org.tr These include chemical potential, hardness, softness, and electrophilicity index. Compared to unsubstituted piperazine, this compound is expected to be slightly "softer" and more reactive due to the electron-donating nature of the alkyl chain. ias.ac.in
The interaction mechanism in a biological context, for instance, would likely involve the piperazine moiety forming hydrogen bonds or ionic interactions with a receptor, while the dodecyl chain could engage in hydrophobic interactions within a binding pocket. nih.gov
Acidity/Basicity (pKa) Calculations of the Piperazine Moiety
The pKa values of a molecule are fundamental to its behavior in aqueous solution, influencing its solubility, charge state, and reactivity. Computational methods, often combining quantum mechanical calculations with a continuum solvation model (like PCM or SMD), can predict pKa values with reasonable accuracy. researchgate.netmdpi.com
Piperazine itself is a diacidic base with two pKa values. For unsubstituted piperazine, these are approximately 9.73 and 5.35. researchgate.net The first protonation occurs at one of the nitrogen atoms, and the second, which is less favorable due to the positive charge already on the molecule, occurs at the other nitrogen.
The introduction of an alkyl group on a nitrogen atom of piperazine generally increases its basicity (raises the pKa) due to the electron-donating inductive effect of the alkyl group. However, in this compound, the substituent is on a carbon atom adjacent to a nitrogen. This will also have an electronic effect, albeit likely smaller than direct N-substitution. Furthermore, the long dodecyl chain can influence the solvation of the protonated forms, which also affects the pKa.
Computational studies on various substituted piperazines have shown that it is possible to calculate pKa values that correlate well with experimental data. uregina.caresearchgate.net For this compound, one would expect two pKa values. The pKa for the first protonation is anticipated to be slightly higher than that of unsubstituted piperazine due to the electron-donating nature of the dodecyl group. The second pKa is also expected to be influenced.
Table 3: Estimated pKa Values for this compound (Note: These are estimations based on known pKa values of piperazine and the expected influence of an alkyl substituent. Accurate values require specific calculations and experimental validation.)
| Protonation Step | Estimated pKa | Rationale/Reference |
| pKa1 (First Protonation) | ~9.8 - 10.2 | The electron-donating dodecyl group increases the basicity of the piperazine nitrogens compared to unsubstituted piperazine (pKa ~9.73). researchgate.net |
| pKa2 (Second Protonation) | ~5.4 - 5.8 | Also expected to be slightly higher than that of piperazine (pKa ~5.35) due to the electronic effect of the dodecyl group. researchgate.net |
Computational Studies on Molecular Packing and Supramolecular Self-Assembly
The amphiphilic character of this compound, with its hydrophilic piperazine head and long hydrophobic dodecyl tail, strongly suggests a tendency for self-assembly in aqueous environments. Computational methods, particularly coarse-grained molecular dynamics (CG-MD), are well-suited to study such large-scale phenomena that occur over longer timescales. mdpi.comnih.gov
In aqueous solution, above a certain critical micelle concentration (CMC), this compound molecules would be expected to aggregate to form supramolecular structures such as micelles or vesicles. In these aggregates, the hydrophobic dodecyl tails would be sequestered from the water, forming a non-polar core, while the hydrophilic piperazine head groups would be exposed to the aqueous phase.
MD simulations can model the process of self-assembly, providing insights into the structure, size, and shape of the resulting aggregates. mdpi.com These simulations can also help understand the thermodynamic driving forces for assembly, which are primarily the hydrophobic effect and van der Waals interactions between the alkyl chains. The piperazine head groups can interact via hydrogen bonding and electrostatic interactions, which would also influence the packing and stability of the aggregates. polito.it
The study of molecular packing in the solid state would likely involve analysis of potential crystal structures. This can be aided by computational methods that predict crystal packing based on minimizing the lattice energy. In the solid state, it is expected that the molecules would arrange in a way that maximizes van der Waals interactions between the long alkyl chains, potentially forming layered or interdigitated structures, while also accommodating hydrogen bonding between the piperazine rings. jddtonline.info
Applications and Functionalization of 2 Dodecylpiperazine in Chemical Science and Engineering
Utilization in Corrosion Inhibition Systems
The dual nature of 2-Dodecylpiperazine, possessing a nonpolar dodecyl tail and a polar piperazine (B1678402) head with two nitrogen atoms, makes it an effective corrosion inhibitor, particularly for protecting metals like steel in acidic environments.
Mechanistic Investigations of Corrosion Protection Properties
The protective action of this compound on metal surfaces is primarily attributed to its adsorption, a mechanism where the inhibitor molecules form a protective film at the metal-corrosive solution interface. ijcsi.promdpi.com This process is generally understood to involve a combination of physical and chemical interactions (physisorption and chemisorption). researchgate.net
The mechanism can be detailed as follows:
Adsorption Centers : The piperazine ring contains two nitrogen atoms which possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, establishing coordinate covalent bonds (chemisorption). ijcsi.proelectrochemsci.org This interaction is a critical step in anchoring the inhibitor molecule to the metal.
Hydrophobic Barrier Formation : The long, nonpolar dodecyl (C12H25) chain orients itself away from the metal surface and towards the corrosive medium. researchcommons.org These hydrophobic tails create a dense, non-wettable barrier that displaces water molecules and repels corrosive species, such as chloride and hydronium ions, from reaching the metal surface. researchcommons.org The effectiveness of this barrier increases with the concentration of the inhibitor, leading to greater surface coverage. ijcrcps.com
Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations on related long-chain amine and piperazine derivatives have supported this mechanism. These studies show that the inhibitor molecules adsorb strongly onto metal surfaces, with the nitrogen heteroatoms being the primary sites of interaction and the alkyl chain contributing to the formation of a stable, protective film. researchgate.net The adsorption process generally follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netijcrcps.com
Formulation Strategies in Waterflood Systems
In the oil and gas industry, waterflood systems are used to enhance oil recovery, but the water injected can be highly corrosive to the metallic pipelines and equipment. Corrosion inhibitors are essential components of the chemical treatment packages used in these systems. This compound has been identified as a valuable water-soluble inhibitor for such applications. google.com
Formulation strategies for corrosion inhibitors in waterflood systems often involve blending several components to ensure effectiveness across a range of conditions. A typical formulation containing a compound like this compound would likely include:
Solvents/Co-solvents : To ensure the inhibitor is soluble and can be easily dispersed in the injection water, water-soluble alcohols like diethylene glycol monobutyl ether (DGBE), isopropanol, or methanol (B129727) are commonly used. google.com
Synergistic Compounds : The effectiveness of this compound can be enhanced by including other types of inhibitors. For instance, fatty imidazolines and ethoxylated fatty diamines are frequently used in oilfield formulations and can work synergistically with alkylpiperazines to provide a more robust and persistent protective film. google.com The combination of different molecular structures can improve adsorption and film-forming properties.
Acids : A weak acid, such as acetic acid, is often included to aid in the solubility and stability of the amine-based inhibitor package. google.com
Surfactants : In some cases, additional surfactants are added to improve the dispersion of the inhibitor package, especially in brines with high salt content or in the presence of residual hydrocarbons.
The concentration of the final inhibitor package added to the waterflood system typically ranges from a few parts per million (ppm) up to several hundred ppm, depending on the corrosivity (B1173158) of the water and the operating conditions. google.com
Role in Fluorescent Probe and Chemical Indicator Chemistry
The piperazine moiety is a common structural motif in the design of fluorescent sensors for detecting ions and changes in pH. The nitrogen atoms can act as both binding sites and key elements in modulating the fluorescence signal, often through a process known as Photoinduced Electron Transfer (PeT). mdpi.comrsc.org
Design and Synthesis of BAPTA-like Fluorescent Derivatives
BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a highly selective chelator for calcium ions (Ca²⁺) and forms the core of many widely used fluorescent calcium indicators like Fura-2 and Fluo-3. tandfonline.comnih.gov These indicators work by covalently linking the BAPTA chelator to a fluorophore. tandfonline.com When the BAPTA moiety binds to a Ca²⁺ ion, its electronic properties change, which in turn alters the fluorescence of the attached dye. nih.gov
While no direct synthesis of a BAPTA derivative using this compound is prominently reported, the principles of fluorescent probe design allow for a hypothetical construction. The piperazine group is a well-established component in fluorescent sensors that operate via a PeT mechanism. mdpi.comresearchgate.net In such a design, the lone pair of electrons on a piperazine nitrogen atom can quench the fluorescence of a nearby fluorophore (e.g., naphthalimide, coumarin, or BODIPY). mdpi.comrsc.orgresearchgate.net
A BAPTA-like sensor incorporating a this compound unit could be designed where:
The piperazine ring is attached to a fluorophore.
A BAPTA-like chelating arm is attached to the other nitrogen of the piperazine ring.
In the absence of the target ion, the piperazine nitrogen quenches the fluorescence (fluorescence "OFF").
Upon binding of a target ion (like Ca²⁺ or H⁺) to the chelator/piperazine, the PeT process is inhibited, leading to a significant increase in fluorescence intensity (fluorescence "ON"). mdpi.com
The synthesis would involve a multi-step process, starting with the functionalization of this compound with a protected fluorophore, followed by the attachment and deprotection of the chelating groups. The long dodecyl chain would add a significant hydrophobic character to the final probe.
Integration into Hydrophobic Chemical Indicator Platforms
Chemical indicators are often deployed on solid supports or within polymer matrices to create reusable sensors. For applications in non-aqueous media or to prevent leaching into a surrounding aqueous phase, these platforms must be hydrophobic. The molecular structure of this compound is ideally suited for integration into such systems.
The integration strategy leverages the compound's amphiphilic nature:
Hydrophobic Anchor : The C12 dodecyl chain provides strong hydrophobic interactions, allowing the molecule to be securely embedded within a hydrophobic polymer matrix (like polystyrene or polysiloxane) or the nonpolar core of a micelle. acs.orgpressbooks.pub This anchoring prevents the indicator from dissolving away from the sensor platform.
Reactive Handle : The piperazine ring provides two reactive amine groups. reb.rw One or both of these nitrogens can be functionalized by covalently attaching a suitable indicator dye (e.g., a pH-sensitive or ion-sensitive chromophore). researchgate.net
This approach allows for the creation of robust, hydrophobic sensor films or particles. For example, a pH indicator could be synthesized by attaching a pH-sensitive dye to the piperazine ring of this compound. This functionalized molecule could then be blended with a polymer like poly(vinyl chloride) and cast into a thin film. The resulting film would be hydrophobic due to the dodecyl chains and the polymer backbone, and it would change color in response to pH changes in a contacting fluid.
Engineering of Advanced Polymer and Material Systems
The bifunctionality of the piperazine ring (containing two secondary amine groups) allows it to act as a monomer or a cross-linking agent in polymerization reactions, while the dodecyl group imparts specific physical properties to the resulting material. savemyexams.comuoanbar.edu.iq This has been demonstrated in the synthesis of functionalized polysiloxanes.
A notable application is the synthesis of dodecyl/piperazine functional polysiloxane (DPSO) . researcher.liferesearchgate.net This material is prepared through a multi-step process:
Hydrosilylation : A polymethylhydrosiloxane (B1170920) backbone is reacted with 1-dodecene (B91753) and an epoxy-containing molecule like allyl glycidyl (B131873) ether. This step attaches both dodecyl side groups and reactive epoxy side groups to the polysiloxane chain.
Ring-Opening Reaction : The resulting polymer is then reacted with an amine, such as N-aminoethylpiperazine. The primary amine of the N-aminoethylpiperazine reacts with the epoxy groups on the polysiloxane, grafting the piperazine moiety onto the polymer backbone.
The final dodecyl/piperazine functional polysiloxane possesses a unique combination of properties. researchgate.netresearcher.life The polysiloxane backbone provides flexibility and thermal stability. The dodecyl side chains introduce hydrophobicity and act as soft segments, while the piperazine groups provide sites for further reactions or introduce specific interactions (e.g., adhesion, catalytic activity, or basicity) into the polymer matrix. researcher.lifenih.gov Such functional polymers have applications as high-performance fabric softeners, coatings, and additives for modifying surface properties. researchgate.netnih.gov The piperazine unit, being a diamine, can also participate in condensation polymerization with dicarboxylic acids or their derivatives to form polyamides, or react with diisocyanates to form polyureas, creating advanced polymers with tailored properties. reb.rw
Surface Grafting and Chemical Modification of Polymeric Substrates
The chemical structure of this compound, featuring reactive secondary amines within the piperazine ring and a long dodecyl chain, makes it a candidate for the surface modification of polymeric substrates. The amine groups can act as nucleophiles or as sites for covalent bonding to polymer surfaces that have been pre-functionalized with reactive groups such as epoxides, isocyanates, or acid chlorides.
The grafting process would involve the reaction of the piperazine moiety with the polymer surface, leaving the dodecyl tail extending outwards. This modification can dramatically alter the surface properties of the polymer. For instance, grafting this compound onto a hydrophilic polymer could create a hydrophobic surface, useful for applications requiring water repellency or controlled wetting. Conversely, modifying a nonpolar polymer could introduce sites for further chemical reactions or improve adhesion to other materials. This approach is part of a broader field of materials science focused on tailoring surface characteristics for specific applications. cnr.it
Development of Comb-Structure Polymers and Block Copolymers
Comb-structure polymers are characterized by a polymer backbone with polymeric side chains, resembling a comb. While this compound itself is a small molecule, it can be used as a precursor to create monomers for polymerization. For example, the piperazine ring could be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) group. The subsequent polymerization of this monomer would result in a polymer with pendant dodecylpiperazine groups, forming a comb-like structure where the dodecyl chains act as the "teeth" of the comb.
In the context of block copolymers, this compound could be used as a modifying agent or as part of a difunctional initiator. Amine-terminated polymers are key intermediates in the synthesis of more complex polymer architectures. rsc.org For instance, a polymer with a reactive end group could be reacted with this compound to introduce the dodecyl chain at the end of the polymer block. This would create an amphiphilic block that could influence the self-assembly and phase behavior of the resulting block copolymer in solution or in the solid state.
Formation of Silicone Polyetheramine Block Copolymers
Silicone polyetheramine block copolymers are a class of surfactants and surface-active agents that combine the properties of polysiloxanes (low surface tension, flexibility), polyethers (hydrophilicity), and amines (reactivity, basicity). The incorporation of a molecule like this compound into such structures would likely occur at the amine block.
The piperazine group could react with other functional groups in the polymer backbone, such as epoxy or isocyanate groups, to be incorporated into the polymer chain. The presence of the dodecyl group would add a significant hydrophobic character to the amine block, potentially enhancing the surfactant properties of the copolymer. This could lead to improved performance in applications such as foam stabilization, emulsification, and surface modification of materials. The functionalization with silanes is a related, established method for modifying surfaces and materials. dp.tech
Self-Assembly of Organosiloxane Hybrid Mesostructures
Organosiloxane hybrid materials often self-assemble into ordered mesostructures (e.g., lamellar, hexagonal, or cubic phases) driven by the interactions between their organic and inorganic components. The introduction of this compound as an organic modifier could influence this self-assembly process.
The dodecyl chains would provide a strong driving force for microphase separation due to their nonpolar nature, potentially leading to the formation of well-defined hydrophobic domains within the hybrid material. The piperazine group could interact with the siloxane network or with other polar components through hydrogen bonding or other polar interactions. This templating effect could be used to create porous materials with controlled pore sizes or materials with anisotropic properties. The covalent grafting of organic functions is a known strategy to tune the properties of advanced materials. rsc.org
Application as Modifiers in Pigment and Colorant Compositions
The use of additives to improve the dispersion and stability of pigments in various media is crucial in the coatings, inks, and plastics industries. The amphiphilic nature of this compound suggests its potential as a pigment modifier.
Impact on Pigment Dispersion Characteristics and Performance Metrics
For a pigment to be effective, its particles must be well-dispersed and stabilized within a matrix to prevent agglomeration. This compound could function as a dispersing agent. The polar piperazine headgroup would adsorb onto the surface of the pigment particles, which are often polar or have surface functionalities. The long, nonpolar dodecyl tail would then extend into the surrounding nonpolar or low-polarity medium (e.g., an oil-based paint or a plastic).
Table 1: Potential Impact of this compound on Pigment Performance Metrics
| Performance Metric | Potential Effect of this compound | Rationale |
| Color Strength | Increase | Better dispersion leads to a more efficient use of the pigment's chromophoric properties. |
| Gloss | Increase | A smoother surface, resulting from well-dispersed pigment particles, enhances gloss. |
| Viscosity | Decrease | Reduced agglomeration can lead to a lower viscosity of the pigment dispersion. |
| Dispersion Stability | Increase | The steric hindrance provided by the dodecyl chains prevents reagglomeration over time. |
Investigation of Chemical Interactions within Pigment Systems
The chemical interactions between this compound and a pigment surface would primarily involve the piperazine ring. The secondary amines in the piperazine ring can engage in several types of interactions:
Acid-Base Interactions: Many pigments have acidic or basic sites on their surfaces. The basic nature of the piperazine amines would allow for strong acid-base interactions with acidic pigments (e.g., some types of carbon black or silica-coated pigments).
Hydrogen Bonding: The N-H groups of the piperazine ring can act as hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors. This allows for hydrogen bonding with pigment surfaces that have hydroxyl groups or other hydrogen-bonding capabilities.
Coordination: For metallic pigments or pigments containing metal ions, the nitrogen atoms of the piperazine could potentially act as ligands, forming coordination complexes with the metal centers on the pigment surface.
These interactions anchor the this compound molecule to the pigment, allowing the dodecyl tail to provide the necessary steric stabilization in the surrounding medium. The strength and nature of these interactions would be critical to the effectiveness of this compound as a pigment modifier.
Coordination Chemistry and Ligand Design Principles
The unique structural architecture of this compound, featuring a six-membered heterocyclic ring with two nitrogen atoms and a long C12 alkyl chain, positions it as a compelling candidate for ligand design in coordination chemistry. The presence of two potential donor nitrogen atoms, combined with the steric and electronic influence of the dodecyl substituent, gives rise to interesting and potentially tunable coordination behavior.
This compound possesses two secondary amine nitrogen atoms (N1 and N4) that can donate their lone pair of electrons to a metal center, allowing it to function as a ligand. libretexts.orgmsu.edu Depending on the coordination environment and reaction conditions, it can exhibit different denticities.
Monodentate Coordination: The ligand can bind to a metal ion through a single nitrogen atom. ncert.nic.in Given the significant steric hindrance imposed by the bulky dodecyl group at the C2 position, coordination is most likely to occur at the less hindered N4 atom. This mode of binding is common for substituted piperazines, especially when bulky groups are present on or near the ring.
Bidentate (Chelating) Coordination: In principle, this compound can act as a bidentate ligand, coordinating to a single metal center through both nitrogen atoms to form a chelate ring. libretexts.orgbiointerfaceresearch.com This chelation would enhance the thermodynamic stability of the resulting complex, a phenomenon known as the chelate effect. However, for the piperazine ring to act as a chelating ligand, it must adopt an energetically less favorable boat conformation. nih.gov The presence of the large dodecyl substituent would introduce further steric strain, making the boat conformation even more difficult to achieve.
Bidentate (Bridging) Coordination: A more probable scenario for bidentate coordination involves the piperazine ring bridging two different metal centers. mjcce.org.mk In this arrangement, the ligand can maintain its stable chair conformation, with one nitrogen atom coordinating to one metal ion and the second nitrogen coordinating to another. This bridging mode can lead to the formation of polynuclear complexes or coordination polymers.
The long dodecyl chain imparts a significant lipophilic character to the molecule, which could be advantageous for creating metal complexes soluble in nonpolar organic solvents or for applications in biphasic catalysis.
The synthesis of metal complexes with this compound can be hypothetically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. biointerfaceresearch.comscispace.com For instance, the reaction of this compound with a metal(II) chloride (e.g., CuCl₂, NiCl₂) in a solvent like methanol or ethanol (B145695) would likely yield the corresponding metal complex. biointerfaceresearch.com
The general synthetic procedure could be described as: this compound + MCl₂ → [M(this compound)ₓCl₂] (where M = Cu, Ni, Co, etc., and x = 1 or 2)
Characterization of these novel complexes would rely on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.
Infrared (IR) Spectroscopy: Coordination of the piperazine nitrogen atoms to the metal center is expected to cause a shift in the N-H and C-N stretching vibrations. A new, low-frequency band corresponding to the metal-nitrogen (M-N) vibration would also be expected to appear. biointerfaceresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H and ¹³C NMR spectra of a diamagnetic complex (e.g., with Zn(II)), the signals for the protons and carbons of the piperazine ring, particularly those close to the nitrogen atoms, would be expected to shift downfield upon coordination to the metal ion due to the withdrawal of electron density.
UV-Visible (UV-Vis) Spectroscopy: For complexes of transition metals with unfilled d-orbitals (e.g., Cu(II), Ni(II)), the UV-Vis spectrum would show bands corresponding to d-d electronic transitions. The position and intensity of these bands provide information about the coordination geometry around the metal ion (e.g., tetrahedral, square planar, or octahedral). mdpi.com
Elemental Analysis and Mass Spectrometry: These techniques would be crucial for confirming the stoichiometry of the synthesized complexes, such as the metal-to-ligand ratio. nih.govmjcce.org.mk
Below is a table of hypothetical characterization data for a proposed copper(II) complex, [Cu(this compound)Cl₂], based on typical values for similar piperazine complexes.
| Technique | Ligand (this compound) | Hypothetical Complex [Cu(this compound)Cl₂] | Interpretation of Change |
| FT-IR (cm⁻¹) | ν(N-H): ~3280ν(C-N): ~1150 | ν(N-H): ~3210ν(C-N): ~1135ν(Cu-N): ~450 | Shift to lower wavenumber indicates N-H coordination. Appearance of new band confirms metal-ligand bond. |
| ¹H NMR (ppm) | δ ~2.9-3.2 (piperazine CH₂) | Not applicable (paramagnetic) | N/A for paramagnetic Cu(II) complex. |
| UV-Vis (nm) | No absorption in visible range | λ_max: ~660 | Broad absorption band attributed to d-d transitions, suggesting a distorted octahedral or square planar geometry. |
| Elemental Analysis (%) | C: 75.5, H: 13.5, N: 11.0 | C: 55.4, H: 9.8, N: 7.2 | Calculated values would confirm a 1:1 metal-to-ligand ratio. |
This is an interactive table. Click on the headers to learn more about each technique.
The stability of metal complexes formed with this compound is governed by several factors, including the nature of the metal ion, the coordination mode, and the steric and electronic properties of the ligand. asianpubs.orgijtsrd.com
The thermodynamic stability of a complex in solution is quantified by its stability constant (K). wikipedia.orgnumberanalytics.com For a stepwise formation: M + L ⇌ ML; K₁ = [ML] / ([M][L]) ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])
The stability of divalent first-row transition metal complexes is generally expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Therefore, copper(II) would be expected to form the most stable complex with this compound among these metals.
The bulky dodecyl group is the most significant feature influencing the binding mode and stability.
Steric Hindrance: The C2-dodecyl group sterically disfavors bidentate chelation and may also weaken the metal-ligand bond in any coordination mode compared to less substituted piperazines due to steric repulsion. mdpi.com This steric effect would likely result in lower stability constants compared to complexes of unsubstituted piperazine or N-alkylpiperazines.
Electronic Effects: The alkyl group is weakly electron-donating, which slightly increases the basicity of the nitrogen atoms, potentially favoring stronger metal-ligand bond formation. However, this electronic effect is likely overshadowed by the large steric effect.
The interplay between these factors determines the preferred binding mode, as summarized in the table below.
| Binding Mode | Description | Likelihood for this compound | Influencing Factors |
| Monodentate (at N4) | Coordination via the less sterically hindered nitrogen atom. | High | Significant steric bulk of the C2-dodecyl group. |
| Bidentate (Chelating) | Both nitrogens bind to one metal, requiring a boat conformation. | Low | High steric strain from the dodecyl group and the energetic penalty of the boat conformation. |
| Bidentate (Bridging) | Each nitrogen binds to a different metal, allowing a chair conformation. | High | Avoids steric strain associated with chelation and maintains the favored chair conformation of the piperazine ring. |
This is an interactive table. Explore the different binding modes and the factors that influence them.
Derivatization Strategies and Structure Activity Relationship Studies of 2 Dodecylpiperazine Analogs
Strategic Functionalization at Nitrogen and Carbon Centers of the Piperazine (B1678402) Ring
The derivatization of 2-dodecylpiperazine can be systematically approached by targeting its three reactive sites: the two nitrogen atoms (N1 and N4) and the carbon atoms of the piperazine ring.
Functionalization at Nitrogen Centers: The nitrogen atoms of the piperazine ring are nucleophilic and readily undergo functionalization. The N1 and N4 positions can be selectively modified using standard synthetic protocols. Common strategies include:
N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides allows for the introduction of a wide variety of substituents. This is a fundamental method for modulating the steric and electronic properties of the molecule.
N-Acylation: Treatment with acyl chlorides or anhydrides yields amides, which can alter the electronic nature of the nitrogen and introduce new functional handles.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent is a powerful method for installing complex alkyl groups on the nitrogen atoms.
Mannich Reactions: One-pot three-component reactions involving piperazine, an amine, and formaldehyde (B43269) can be used to synthesize Mannich base derivatives. sci-hub.se
The presence of the C2-dodecyl group can influence the reactivity of the adjacent N1 nitrogen due to steric hindrance, potentially allowing for selective functionalization at the more accessible N4 position. Orthogonal protecting group strategies can be employed to achieve precise, stepwise derivatization of both nitrogen atoms.
Functionalization at Carbon Centers: Direct functionalization of the C-H bonds on the piperazine ring has traditionally been challenging but has seen significant advances with modern synthetic methods. mdpi.comresearchgate.net These approaches offer novel pathways to structural diversity that were previously difficult to access. mdpi.comencyclopedia.pub
Photoredox Catalysis: Visible-light-promoted reactions have emerged as a powerful tool for C-H functionalization. researchgate.net These methods can facilitate the direct introduction of aryl, vinyl, and alkyl groups onto the carbon atoms of the piperazine ring, often adjacent to a nitrogen atom. mdpi.comresearchgate.net For instance, photoredox C-H arylation can be used to couple N-protected piperazines with aromatic partners. mdpi.comencyclopedia.pub
Lithiation-Trapping: The use of strong bases like n-butyllithium can deprotonate a C-H bond adjacent to a nitrogen, creating a lithiated intermediate that can be trapped with various electrophiles. This has been used to synthesize 2-arylpiperazines. acs.org
Stannyl (B1234572) Amine Protocol (SnAP): This convergent method involves the cyclization of imines generated from aldehydes and stannyl amine reagents, allowing for the synthesis of piperazines with functionalization at the carbon positions. mdpi.comencyclopedia.pub
These advanced methods provide a toolkit for creating a wide array of this compound analogs with substituents at precisely controlled positions on the carbon skeleton, expanding the accessible chemical space for structure-activity relationship studies. researchgate.net
Influence of Alkyl Chain Length and Branching on Molecular and Supramolecular Properties
The dodecyl (C12) chain is a defining feature of this compound, imparting significant lipophilicity and influencing its physical and chemical behavior. Modifying the length and branching of this alkyl substituent has a profound impact on both its molecular and supramolecular properties.
Molecular Properties: The length of the N-alkyl chain can tune the aggregated state fluorescence properties of some organic fluorophores. rsc.org While not directly studying this compound, research on other classes of compounds shows that alkyl chain length significantly influences solid-state properties like molecular packing, thin-film morphology, and electronic performance in organic semiconductors. rsc.org An odd-even effect of alkyl chain length on thin-film morphology has been observed, where small changes to the chain dramatically alter device performance. rsc.org In ionic liquids, increasing the alkyl chain length can expand the temperature range of liquid crystalline phases and affect ionic conductivity by creating thicker insulating layers. nih.gov
Supramolecular Properties: The amphiphilic nature of this compound and its analogs drives their self-assembly into ordered, non-covalent structures known as supramolecular systems. nih.govwikipedia.org The dodecyl chain plays a crucial role in this process.
Hydrophobic Interactions: The long alkyl chains can interact via van der Waals forces, driving the formation of aggregates like micelles or vesicles in aqueous media. The length of the chain directly correlates with the strength of these hydrophobic interactions.
Hydrogen Bonding: The piperazine headgroup contains hydrogen bond donors and acceptors, enabling the formation of networks that complement the hydrophobic assembly of the tails. wikipedia.org
Liquid Crystal Formation: In certain ionic salts of long-chain alkyl-substituted heterocycles, the molecules can arrange into layered smectic liquid crystal phases. The layer distance in these structures increases with the length of the alkyl chain. nih.gov
The interplay between the hydrophilic piperazine ring and the hydrophobic alkyl chain allows for the design of materials with tunable properties. For example, the balance of these interactions is critical in the formation of supramolecular hydrogels, which are three-dimensional polymer networks held together by non-covalent forces. biointerfaceresearch.com By systematically varying the alkyl chain from short (e.g., butyl) to very long (e.g., octadecyl), it is possible to control the critical micelle concentration, aggregate morphology, and the sol-gel transition temperatures of resulting supramolecular materials. nih.gov
| Property | Influence of Increasing Alkyl Chain Length | Governing Interaction |
|---|---|---|
| Solubility in Polar Solvents | Decreases | Hydrophobicity |
| Solid-State Packing | Alters molecular packing, can show odd-even effects rsc.org | Van der Waals Forces, Steric Hindrance |
| Liquid Crystal Phase Range | Increases nih.gov | Hydrophobic & Ionic Interactions |
| Critical Micelle Concentration (CMC) | Decreases | Hydrophobic Interactions |
| Supramolecular Assembly | Promotes formation of more stable aggregates nih.govwikipedia.org | Van der Waals Forces, π-π Stacking |
Structure-Activity Investigations in Specific Chemical Processes and Catalytic Systems
The specific structure of this compound and its derivatives dictates their activity in various applications. While direct studies on the 2-dodecyl isomer are limited, research on analogous long-chain alkylpiperazines provides valuable insights into potential structure-activity relationships (SAR). nih.govnih.gov
Case Study: Antifungal Agents In a study on antifungal agents, a series of alkylated piperazine-azole hybrids were synthesized and tested against various fungal strains. nih.gov One of the synthesized compounds was 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4-dodecylpiperazine)propan-2-ol. The study highlighted the importance of the alkyl chain length for antifungal activity. The dodecyl (C12) and tetradecyl (C14) derivatives showed significant promise. nih.gov
| Compound Structure | Alkyl Chain Length | Observed Antifungal Activity (MIC in µg/mL) nih.gov | Key SAR Insight |
|---|---|---|---|
| Piperazine-azole hybrid | C8 (Octyl) | Moderate | Activity is dependent on chain length, with C12 showing excellent potency against certain strains. nih.gov |
| Piperazine-azole hybrid | C12 (Dodecyl) | Excellent (e.g., 0.49 µg/mL against C. albicans G) | |
| Piperazine-azole hybrid | C14 (Tetradecyl) | Excellent (e.g., 0.98 µg/mL against C. albicans G) |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.
This research suggests that for this class of compounds, a long alkyl chain of 12-14 carbons is optimal for potent antifungal action, likely by facilitating interaction with or disruption of the fungal cell membrane. Similar SAR studies could be conducted for this compound derivatives in other contexts.
Potential Applications in Catalysis and Materials Science:
Catalysis: Piperazines are widely used as ligands in catalysis. mdpi.com The dodecyl group in a this compound-based catalyst could serve as a phase-transfer anchor, improving catalyst solubility in nonpolar media or enabling catalyst recovery in biphasic systems. The relationship between chain length and catalytic efficiency would be a key area of investigation.
Pigment Modification: A patent describes the use of N-heptyl and N-octadecyl piperazine derivatives to modify the properties of Pigment Violet 23, preventing warping in plastics. google.com This indicates that the long alkyl chain can influence the dispersibility and physical behavior of materials at a macroscopic level. Investigating a series of chain lengths (including dodecyl) would reveal the optimal structure for this application.
Design and Synthesis of Hybrid Molecules Incorporating Piperazine Moieties for Enhanced Functionality
Molecular hybridization, which involves covalently linking two or more distinct pharmacophores or functional units, is a powerful strategy for developing novel molecules with enhanced or entirely new properties. lew.ro The this compound scaffold is an excellent candidate for creating such hybrid molecules due to its combination of a versatile chemical handle (the piperazine ring) and a significant lipophilic tail (the dodecyl chain).
Strategies for Hybrid Molecule Synthesis: The synthesis of these hybrids typically involves preparing the functionalized this compound core and then coupling it to another molecule of interest through a suitable linker. sci-hub.senih.gov
Amide or Ester Linkages: The nucleophilic nitrogen of the piperazine can be reacted with a carboxylic acid on another molecule (e.g., a bioactive compound, a fluorophore) to form a stable amide bond.
Click Chemistry: If one of the piperazine nitrogens is functionalized with an azide (B81097) or alkyne, it can be efficiently coupled with a partner molecule using copper-catalyzed or strain-promoted azide-alkyne cycloaddition.
Multi-component Reactions: These reactions allow for the convergent assembly of complex molecules from simple starting materials in a single step. sci-hub.se
Examples of Piperazine-Based Hybrids: Researchers have successfully created hybrid molecules by combining the piperazine core with various functional moieties:
Piperazine-Chalcone Hybrids: These have been designed as potential anticancer agents that target specific kinases. nih.gov
Piperazine-Acridine Hybrids: These have been evaluated as multifunctional agents for cognitive dysfunction. nih.gov
Piperazine-Benzofuran Hybrids: These have been synthesized and evaluated for anti-inflammatory and anticancer activities. mdpi.com
Piperazine-Coumarin/Isatin Hybrids: New series of hybrid molecules containing various heterocyclic moieties have been synthesized from piperazine intermediates. lew.ro
Biosynthetic Pathways and Natural Product Chemistry of Dodecylpiperazine
Identification of Dodecylpiperazine as a Naturally Occurring Chemical Compound
Dodecylpiperazine has been identified as a non-ribosomally synthesized peptide, a class of secondary metabolites produced by various microorganisms. nih.gov Specifically, its production has been associated with bacteria belonging to the Bacillus genus, which are well-known for their capacity to synthesize a wide array of bioactive compounds, including peptides and polyketides. encyclopedia.pub While many natural products are sourced from plants and marine organisms like fungi and sponges, bacteria, particularly soil-dwelling species like Bacillus subtilis, are prolific producers of complex molecules. frontiersin.orgcncb.ac.cnrsc.orgresearchgate.net
The structure of dodecylpiperazine, featuring a saturated six-membered diazacycle (piperazine) substituted with a twelve-carbon alkyl chain, suggests a biosynthetic origin from amino acid and fatty acid precursors. Natural products containing the piperazine (B1678402) core are relatively rare but exhibit a range of biological activities, including antimicrobial and cytotoxic properties. researchgate.net The identification of dodecylpiperazine as a natural product from Bacillus underscores the metabolic versatility of these bacteria and points to a specialized enzymatic pathway for its construction.
Elucidation of Biosynthetic Routes in Microbial Organisms (e.g., Bacillus subtilis)
The biosynthesis of piperazine-containing alkaloids is a complex process often orchestrated by large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). wikipedia.orgnih.gov Although the specific biosynthetic gene cluster (BGC) for 2-dodecylpiperazine has not been definitively characterized in Bacillus subtilis, the pathways for analogous piperazine alkaloids in other microbes provide a clear blueprint for its formation. researchgate.netacs.orgnih.gov
The formation of the piperazine ring is typically initiated by an NRPS-like enzyme. nih.gov This process involves the activation of two amino acid molecules, which are then tethered to the enzyme and undergo a series of reactions. nih.gov Studies on similar compounds, such as the brasiliamides and guanipiperazines, reveal that the piperazine core is often constructed from two molecules of an amino acid like L-tyrosine or L-phenylalanine. nih.govresearchgate.net A single-module NRPS enzyme activates and condenses the two amino acid precursors, which are then reductively cyclized to form the piperazine scaffold.
A putative biosynthetic pathway for this compound in Bacillus subtilis can be proposed based on these known mechanisms:
Precursor Activation: The synthesis would likely begin with a multi-domain NRPS enzyme. An adenylation (A) domain selects and activates two precursor molecules using ATP. One precursor is likely an amino acid (e.g., ornithine or lysine, which provides the nitrogen-containing backbone), while the dodecyl group may be incorporated via the activation of dodecanoic acid or a derivative by another A-domain.
Thiolation and Condensation: The activated precursors are transferred to thiolation (T) domains, also known as peptidyl carrier proteins (PCP), which shuttle the substrates between catalytic sites. nih.gov A condensation (C) domain would then catalyze the formation of a peptide bond between the two precursors.
Cyclization and Release: The final step involves the cyclization of the linear intermediate to form the piperazine ring and its subsequent release from the enzyme. This is often catalyzed by a specialized thioesterase (TE) domain, which can facilitate either hydrolysis or an intramolecular cyclization reaction. nih.gov
Tailoring enzymes, such as cytochrome P450 monooxygenases and reductases, often modify the piperazine core after its formation to generate the final natural product. nih.govacs.orgnih.gov
Table 1: Key Enzyme Families in Proposed Dodecylpiperazine Biosynthesis
| Enzyme Family | Proposed Function in this compound Biosynthesis | Reference |
| Non-Ribosomal Peptide Synthetase (NRPS) | Assembly line enzyme that selects, activates, and condenses amino acid and fatty acid precursors. Comprises modular domains (A, T, C). | wikipedia.org, nih.gov |
| Adenylation (A) Domain | Selects specific precursors (e.g., an amino acid and dodecanoic acid) and activates them as adenylates. | nih.gov, rsc.org |
| Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain | Covalently tethers the activated precursors via a phosphopantetheine arm and shuttles them between catalytic domains. | nih.gov |
| Condensation (C) Domain | Catalyzes the formation of the peptide bond between the enzyme-tethered precursors. | biorxiv.org |
| Reductase (R) Domain | Often found in NRPS modules, it can reduce the carbonyl groups of the precursors to aldehydes, facilitating cyclization. | nih.gov |
| Thioesterase (TE) Domain | Catalyzes the release of the final product from the NRPS enzyme, often via intramolecular cyclization to form the piperazine ring. | nih.gov |
| Cytochrome P450 Monooxygenase | A "tailoring" enzyme that may perform oxidative modifications on the piperazine scaffold after its formation. | nih.gov, acs.org |
Enzymatic Synthesis and Biocatalytic Transformations of Piperazine Scaffolds
The enzymatic machinery used in nature to build piperazine rings offers powerful tools for biocatalysis. The core of this machinery is the NRPS enzyme system. Research into piperazine alkaloids like herquline A and the guanipiperazines has demonstrated that single-module NRPS enzymes are capable of generating the piperazine core from amino acid precursors. nih.govnih.gov
The key enzymatic steps include:
NRPS-mediated Dimerization and Cyclization: An NRPS enzyme activates two amino acid units (e.g., L-tyrosine). Integrated reductase (R) domains within the NRPS module reduce the amino acids to amino aldehydes. These intermediates can then spontaneously or enzymatically form an imine, which is further reduced to yield the stable piperazine ring. nih.gov
P450-Catalyzed Modifications: Cytochrome P450 enzymes play a crucial role in the subsequent diversification of the piperazine scaffold. These versatile oxidases can catalyze a variety of reactions, including hydroxylations, epoxidations, and oxidative couplings to create more complex and often strained ring systems. nih.govacs.org For instance, in the biosynthesis of guanipiperazine, a P450 monooxygenase morphs the initial piperazine product into a highly strained, cross-linked core. nih.gov
These enzymatic systems hold potential for the biocatalytic production of novel piperazine derivatives. By supplying different precursor molecules or using enzymes from different pathways, it is possible to create a variety of substituted piperazines.
Metabolic Engineering Approaches for Optimized Biosynthesis and Analog Production
Metabolic engineering provides a powerful strategy to enhance the production of valuable natural products like this compound and to generate novel analogs. nih.gov Given that Bacillus subtilis is a well-established industrial workhorse, several engineering strategies could be applied. encyclopedia.pub
Engineering the NRPS Machinery: The modular nature of NRPS enzymes makes them prime targets for protein engineering. nih.govbiorxiv.org
Promoter Engineering: Placing the entire dodecylpiperazine BGC under the control of a strong, inducible promoter could enhance its expression and, consequently, product yield.
Domain Swapping and Mutagenesis: The substrate specificity of NRPS enzymes is determined by the A-domains. By swapping the native A-domain with one that recognizes a different amino acid or fatty acid, it is possible to generate novel analogs of this compound with different alkyl chain lengths or amino acid-derived portions. rsc.org
Inhibitor Development: The development of specific inhibitors for NRPS A-domains, such as modified N-(aminoacyl)sulfamoyladenosine (AMS) derivatives, serves as a valuable tool for studying and potentially modulating the biosynthesis of non-ribosomal peptides like surfactin (B1297464) in B. subtilis. researchgate.net Similar approaches could be used to probe the dodecylpiperazine pathway.
By combining these metabolic engineering and synthetic biology approaches, it is feasible to develop microbial cell factories for the sustainable and high-titer production of this compound and its structurally diverse analogs for further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
